An In-depth Technical Guide to 4-(Hydroxymethyl)benzoic Acid (CAS No. 3006-96-0)
An In-depth Technical Guide to 4-(Hydroxymethyl)benzoic Acid (CAS No. 3006-96-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzoic acid, with the CAS Number 3006-96-0 , is a bifunctional organic compound containing both a carboxylic acid and a hydroxymethyl group attached to a benzene (B151609) ring at the para position.[1][2] This unique structure makes it a valuable and versatile building block in various fields, particularly in pharmaceutical synthesis and polymer chemistry.[3] Its ability to undergo reactions at two distinct functional groups—such as esterification, amidation, and oxidation—allows for its use as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[3] Notably, it serves as a known impurity and a synthetic intermediate for Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure.[4]
Physicochemical and Spectroscopic Data
The fundamental properties of 4-(Hydroxymethyl)benzoic acid are summarized below. This data is essential for its proper handling, characterization, and use in experimental settings.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3006-96-0 | [2] |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder or flakes | [5] |
| Melting Point | 182-185 °C | [6] |
| pKa (Predicted) | 4.16 ± 0.10 | [4] |
| InChI Key | WWYFPDXEIFBNKE-UHFFFAOYSA-N | [1] |
Table 2: Solubility Data
The solubility of 4-(Hydroxymethyl)benzoic acid was measured across a range of solvents at various temperatures. The following table presents mole fraction solubility (x₁) at 298.15 K (25 °C) and 313.15 K (40 °C).
| Solvent | Mole Fraction (x₁) at 298.15 K | Mole Fraction (x₁) at 313.15 K | Reference(s) |
| Water | 0.00101 | 0.00193 | [7] |
| Methanol | 0.11890 | 0.17420 | [7] |
| Ethanol (B145695) | 0.09690 | 0.14660 | [7] |
| 1-Propanol | 0.07550 | 0.11690 | [7] |
| 2-Propanol | 0.06100 | 0.09910 | [7] |
| Ethyl Acetate | 0.04580 | 0.07820 | [7] |
| Isopropyl Acetate | 0.02490 | 0.04590 | [7] |
| Butyl Acetate | 0.02380 | 0.04420 | [7] |
The solubility in all tested solvents increases with temperature. In methanol/water mixtures, solubility increases with a higher mole fraction of methanol. In ethanol/water mixtures, solubility peaks at an ethanol mole fraction of 0.8.[7]
Experimental Protocols
Detailed methodologies for the synthesis and subsequent reactions of 4-(Hydroxymethyl)benzoic acid are provided below.
Synthesis Protocol: One-Step Oxidation of p-Xylene (B151628)
This protocol is adapted from a patented method for the industrial synthesis of 4-(Hydroxymethyl)benzoic acid, offering high yields and mild reaction conditions.[8]
Materials:
-
p-Xylene (PX)
-
Acetonitrile (B52724) (or other suitable organic solvent like acetic acid)
-
Hydrogen Peroxide (30% solution)
-
M-MOF catalyst (Metal-Organic Framework, e.g., Cu-MOF or Fe-MOF)
-
100 mL round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (~8 mmol).
-
Add the M-MOF catalyst (e.g., 0.30 g of Cu-MOF). The mass ratio of PX to catalyst is typically 1:(1.5-3).[8]
-
Add 20 mL of acetonitrile as the organic solvent. The volume ratio of PX to solvent can range from 1:5 to 1:30.[8]
-
Successively add 2.0 mL of 30% hydrogen peroxide.
-
Set the reaction temperature between 30-70 °C and stir the mixture for 5-24 hours. Reaction time and temperature may vary based on the specific catalyst and solvent used.[8]
-
Upon completion, stop the reaction and allow the mixture to cool to room temperature.
-
Perform post-treatment by filtering the reaction solution to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure 4-(Hydroxymethyl)benzoic acid.[8]
Caption: Workflow for the synthesis of 4-(Hydroxymethyl)benzoic acid.
General Protocol for Amidation
This compound can be readily converted to amides using standard coupling reagents. This is a general procedure for amide bond formation.
Materials:
-
4-(Hydroxymethyl)benzoic acid
-
Amine (R-NH₂)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)
-
Diisopropylethylamine (DIPEA) (if amine is a hydrochloride salt)
-
Saturated aqueous sodium bicarbonate, water, brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, combine 4-(Hydroxymethyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the reactants in anhydrous DCM or DMF under an inert atmosphere (e.g., Nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure amide.
General Protocol for Esterification
The carboxylic acid moiety can be esterified, for example, using a simple acid-catalyzed reaction with an alcohol.
Materials:
-
4-(Hydroxymethyl)benzoic acid
-
Alcohol (R-OH, e.g., Methanol or Ethanol)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate, brine
Procedure:
-
Dissolve 4-(Hydroxymethyl)benzoic acid (1 equiv) in an excess of the desired alcohol (e.g., Methanol).
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the reaction mixture for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Biological Activity and Signaling Pathways
While 4-(Hydroxymethyl)benzoic acid is primarily utilized as a biochemical reagent and a synthetic intermediate, its structural analog, 4-hydroxybenzoic acid (4-HBA) , has been studied for its biological activities.[9] The findings for 4-HBA may provide insights into potential, though unconfirmed, roles for 4-(Hydroxymethyl)benzoic acid.
Role of 4-HBA in Bacterial Signaling (Shigella sonnei)
In the pathogen Shigella sonnei, 4-HBA acts as a signaling molecule.[10] It is synthesized from chorismate by the enzyme UbiC. The 4-HBA signal then binds to the response regulator AaeR, which enhances the binding of AaeR to the promoter regions of target genes.[10] This signaling system is crucial for controlling bacterial physiology, virulence, biofilm formation, and interkingdom communication, for instance, by inhibiting the morphological transition of Candida albicans.[10]
Caption: 4-HBA signaling pathway in Shigella sonnei.
Role of 4-HBA in Sensitizing Cancer Cells
4-HBA has been identified as a specific inhibitor of histone deacetylase 6 (HDAC6).[11] In adriamycin-resistant human breast cancer cells, 4-HBA was shown to re-sensitize the cells to the chemotherapeutic drug.[11] This effect is mediated by the promotion of the HIPK2/p53 pathway.[11] Inhibition of HDAC6 by 4-HBA leads to increased expression of Homeodomain-Interacting Protein Kinase 2 (HIPK2) and p53. This activation promotes apoptosis, evidenced by cleaved Caspase-3 and PARP, and induces G2/M cell cycle arrest, ultimately enhancing the anti-cancer effect of adriamycin.[11]
Caption: 4-HBA enhances chemosensitivity via the HIPK2/p53 pathway.
Safety and Handling
4-(Hydroxymethyl)benzoic acid is considered hazardous and requires careful handling in a laboratory setting.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Prevention: Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Incompatible Materials: Strong oxidizing agents, strong acids.
References
- 1. 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Hydroxymethyl)benzoic acid | 3006-96-0 | FH47324 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Hydroxymethyl)benzoic acid | 3006-96-0 [chemicalbook.com]
- 5. B22183.14 [thermofisher.com]
- 6. 4-羟甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]
- 9. 4-(Hydroxymethyl)benzoic acid | CAS#:3006-96-0 | Chemsrc [chemsrc.com]
- 10. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
